CCT241533 Hydrochloride: A Deep Dive into its Mechanism of Action as a Selective CHK2 Inhibitor
CCT241533 Hydrochloride: A Deep Dive into its Mechanism of Action as a Selective CHK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT241533 hydrochloride is a potent and highly selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase in the DNA damage response (DDR) pathway. This technical guide elucidates the mechanism of action of CCT241533, presenting key quantitative data, detailed experimental methodologies, and visual representations of its role in cellular signaling. The primary focus is on its direct interaction with CHK2 and its synergistic effects with PARP inhibitors, highlighting its potential in targeted cancer therapy.
Introduction to CCT241533 Hydrochloride
CCT241533 hydrochloride is a small molecule inhibitor that has demonstrated significant potency and selectivity for CHK2.[1][2] The cellular response to DNA damage involves a complex network of signaling pathways, with the MRN/ATM/CHK2 pathway being central to the response to double-strand breaks (DSBs).[3] By inhibiting CHK2, CCT241533 disrupts this signaling cascade, which can be exploited therapeutically, particularly in combination with agents that induce DNA damage, such as PARP inhibitors.[3][4]
Core Mechanism of Action
CCT241533 acts as an ATP-competitive inhibitor of CHK2.[2][3][5] X-ray crystallography studies have confirmed that CCT241533 binds directly to the ATP-binding pocket of CHK2.[3][5] This binding prevents the phosphorylation of CHK2's downstream substrates, thereby abrogating its function in the DNA damage response. In human tumor cell lines, CCT241533 has been shown to block CHK2 activity following DNA damage, as evidenced by the inhibition of CHK2 autophosphorylation at serine 516, changes in band-shift mobility, and the prevention of HDMX degradation.[1][3][5]
Quantitative Data Summary
The following tables summarize the key quantitative metrics for CCT241533 hydrochloride, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Potency and Selectivity
| Target | Parameter | Value | Reference |
| CHK2 | IC50 | 3 nM | [1][2][3][5] |
| CHK2 | Ki | 1.16 nM | [1][2][3][5] |
| CHK1 | IC50 | 190 nM | [1] |
| CHK1 | IC50 | 245 nM | [3][5] |
| hERG | IC50 | 22 µM | [1][5] |
Table 2: Cellular Activity (Growth Inhibition)
| Cell Line | Parameter | Value | Reference |
| HT-29 | GI50 | 1.7 µM | [1][5][6] |
| HeLa | GI50 | 2.2 µM | [1][5][6] |
| MCF-7 | GI50 | 5.1 µM | [1][5][6] |
Signaling Pathway
CCT241533 directly impacts the ATM-CHK2 signaling pathway, which is activated in response to DNA double-strand breaks. The following diagram illustrates this pathway and the point of intervention by CCT241533.
Synergistic Action with PARP Inhibitors
While CCT241533 alone does not significantly potentiate the cytotoxicity of many genotoxic agents, it demonstrates a marked synergistic effect with Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][3][5] PARP inhibitors trap PARP on DNA, leading to the formation of double-strand breaks during replication. The inhibition of CHK2 by CCT241533 prevents the cell from effectively arresting the cell cycle to repair this damage, leading to increased cell death, particularly in p53 deficient tumor cells.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of CCT241533.
In Vitro CHK2 Kinase Assay
Objective: To determine the IC50 of CCT241533 against CHK2.
Materials:
-
Recombinant human CHK2 enzyme
-
ATP
-
Peptide substrate (e.g., a synthetic peptide with a CHK2 recognition motif)
-
CCT241533 hydrochloride
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Radiolabeled ATP ([γ-32P]ATP) or a fluorescence-based detection system (e.g., ADP-Glo™)
-
96-well plates
-
Scintillation counter or luminescence plate reader
Protocol:
-
Prepare a serial dilution of CCT241533 hydrochloride in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant CHK2 enzyme, and the peptide substrate.
-
Add the diluted CCT241533 or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP (or just cold ATP for non-radioactive methods).
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction (e.g., by adding a stop solution like phosphoric acid).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays, follow the manufacturer's protocol for the detection reagent (e.g., add ADP-Glo™ reagent and measure luminescence).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (SRB Assay)
Objective: To determine the GI50 of CCT241533 in various cell lines.
Materials:
-
Human cancer cell lines (e.g., HT-29, HeLa, MCF-7)
-
Complete cell culture medium
-
CCT241533 hydrochloride
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Plate reader
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of CCT241533 hydrochloride for a specified duration (e.g., 96 hours).[1]
-
After the incubation period, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates several times with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated controls and plot against the drug concentration to determine the GI50 value.
Immunoblotting for CHK2 Phosphorylation
Objective: To assess the inhibition of CHK2 autophosphorylation in cells treated with CCT241533.
Materials:
-
Human cancer cell lines
-
DNA damaging agent (e.g., etoposide)
-
CCT241533 hydrochloride
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CHK2 (Ser516), anti-total CHK2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with CCT241533 or vehicle for a specified time.
-
Induce DNA damage by adding a DNA damaging agent (e.g., etoposide) and incubate for the desired duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-CHK2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total CHK2 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Conclusion
CCT241533 hydrochloride is a well-characterized, potent, and selective inhibitor of CHK2. Its mechanism of action, centered on the ATP-competitive inhibition of CHK2, has been robustly demonstrated through in vitro and cellular assays. The synergistic potentiation of PARP inhibitor cytotoxicity by CCT241533 highlights a promising therapeutic strategy for cancers with specific genetic backgrounds, such as p53 deficiency. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
